
6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H9FN2O and its molecular weight is 180.182. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one serves as a versatile starting compound for the synthesis of various organic molecules. It can be transformed through fluorine–amine exchange to create 8-amino-3,4-dihydroisoquinolines, which are pivotal in synthesizing 1-substituted 8-amino-tetrahydroisoquinolines. These transformations are essential for generating potential central nervous system drug candidates, showcasing the compound's utility in medicinal chemistry research (Hargitai et al., 2018).
Antibacterial Activities
This compound and its derivatives have shown promising results in antibacterial research. For example, novel 8-nitrofluoroquinolone derivatives synthesized from this compound analogs displayed significant antibacterial activity against various gram-positive and gram-negative strains. This highlights the potential of these compounds in developing new antibiotics to combat resistant bacterial infections (Al-Hiari et al., 2007).
Antimicrobial Agents
Derivatives of this compound have been explored for their antimicrobial properties. A study involving the synthesis of 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazole-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile derivatives demonstrated their efficacy against both gram-positive and gram-negative bacterial species as well as fungal pathogens, underlining the compound's utility in developing new antimicrobial agents (Shah & Raj, 2015).
Platelet Aggregation Inhibitors
Research into the cardiovascular applications of this compound derivatives has revealed their potential as platelet aggregation inhibitors. These compounds have been tested for their ability to inhibit platelet aggregation, showcasing a selective inhibitory activity that could be beneficial in developing treatments for cardiovascular diseases (Iyobe et al., 2001).
Fluorophore Development
The compound's derivatives have been utilized in developing fluorophores for biological imaging applications. For instance, the conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline under hypoxic conditions demonstrates the potential of using these compounds in designing sensitive probes for imaging and detecting hypoxic cells in tumor models (Rajapakse et al., 2013).
Eigenschaften
IUPAC Name |
6-amino-8-fluoro-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-7-4-6(11)3-5-1-2-8(13)12-9(5)7/h3-4H,1-2,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANTZUNFLOYHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
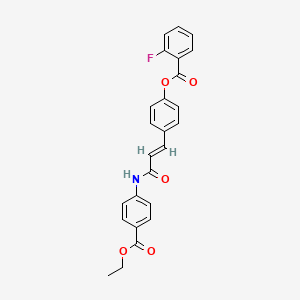

![(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2583215.png)

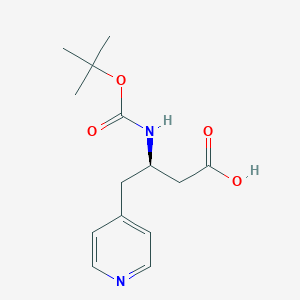
![(4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B2583219.png)
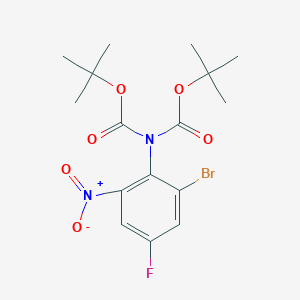

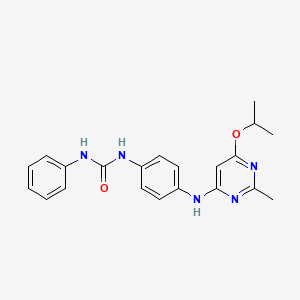
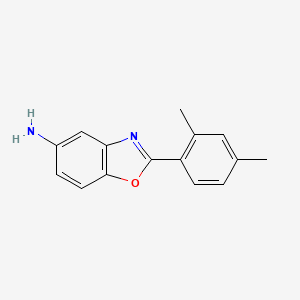



![5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide](/img/structure/B2583232.png)
